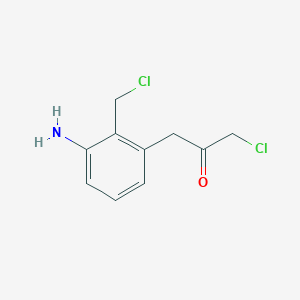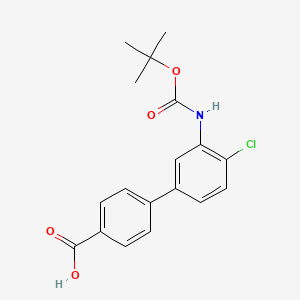
3'-(Boc-amino)-4'-chloro-biphenyl-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-(Boc-amino)-4’-chloro-biphenyl-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, a chloro substituent, and a carboxylic acid functional group on a biphenyl scaffold. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The Boc protection is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine . The chloro substituent can be introduced via electrophilic aromatic substitution using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) . The carboxylic acid group can be introduced through various methods, including the oxidation of an aldehyde precursor or the hydrolysis of an ester .
Industrial Production Methods
Industrial production of 3’-(Boc-amino)-4’-chloro-biphenyl-4-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
3’-(Boc-amino)-4’-chloro-biphenyl-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as acid chlorides or anhydrides.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield acid chlorides, while reduction of a nitro group can yield an amine .
科学的研究の応用
3’-(Boc-amino)-4’-chloro-biphenyl-4-carboxylic acid has various applications in scientific research:
作用機序
The mechanism of action of 3’-(Boc-amino)-4’-chloro-biphenyl-4-carboxylic acid depends on its specific application. In biological systems, the Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets such as enzymes or receptors . The chloro substituent can participate in halogen bonding or act as a leaving group in substitution reactions . The carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules .
類似化合物との比較
Similar Compounds
3’-(Boc-amino)-4’-fluoro-biphenyl-4-carboxylic acid: Similar structure but with a fluoro substituent instead of chloro.
3’-(Boc-amino)-4’-bromo-biphenyl-4-carboxylic acid: Similar structure but with a bromo substituent instead of chloro.
3’-(Boc-amino)-4’-iodo-biphenyl-4-carboxylic acid: Similar structure but with an iodo substituent instead of chloro.
Uniqueness
3’-(Boc-amino)-4’-chloro-biphenyl-4-carboxylic acid is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with other molecules. The Boc-protected amino group provides stability during synthesis, while the carboxylic acid group offers versatility in forming derivatives .
特性
CAS番号 |
1093758-75-8 |
|---|---|
分子式 |
C18H18ClNO4 |
分子量 |
347.8 g/mol |
IUPAC名 |
4-[4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-15-10-13(8-9-14(15)19)11-4-6-12(7-5-11)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
InChIキー |
ODXCYRWPSRJVGU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


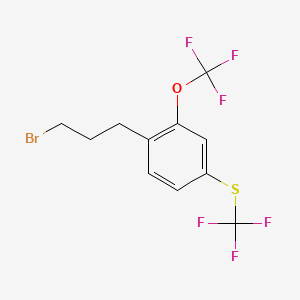
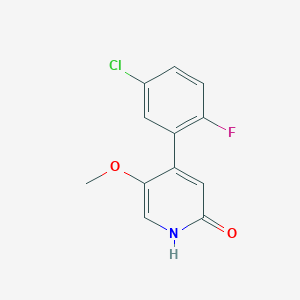
![5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine](/img/structure/B14060730.png)
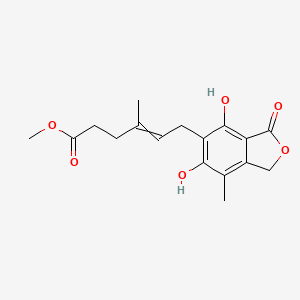
![8,10-bis(2-ethylhexyl)-3,9,15-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7,10,13-hexaene](/img/structure/B14060735.png)

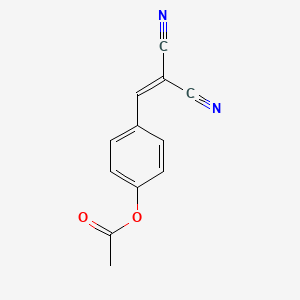

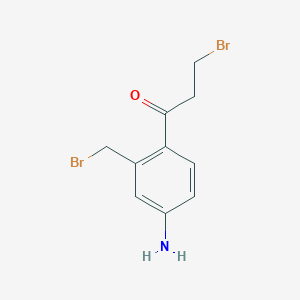
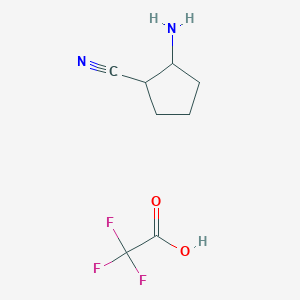
![Methyl 2-(2-methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate](/img/structure/B14060774.png)
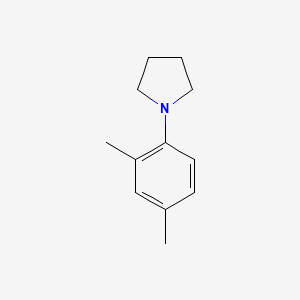
![(10R,13S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14060783.png)
